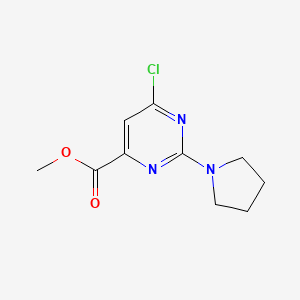

Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Description

Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a pyrimidine derivative featuring a chlorine substituent at position 6, a pyrrolidine ring at position 2, and a methyl ester group at position 3. Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H12ClN3O2 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

methyl 6-chloro-2-pyrrolidin-1-ylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C10H12ClN3O2/c1-16-9(15)7-6-8(11)13-10(12-7)14-4-2-3-5-14/h6H,2-5H2,1H3 |

InChI Key |

RTHUKNGEJWJOQC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)N2CCCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution, where pyrrolidine reacts with the chlorinated pyrimidine intermediate.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrrolidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Cognitive Disorders Treatment

Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is being investigated as a potential treatment for cognitive disorders. Its structure suggests it may act as a phosphodiesterase (PDE) inhibitor, which can increase cyclic nucleotide levels in the brain, thereby enhancing cognitive function. Research has indicated that similar compounds can improve memory and learning abilities in animal models .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrimidine derivatives, including this compound. These compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. This property is particularly relevant given the rising concern over antibiotic resistance .

Cosmetic Formulations

This compound's properties extend to cosmetic applications as well. Its potential as an active ingredient in skincare formulations is being explored due to its ability to enhance skin penetration and efficacy of other active ingredients.

Stability and Efficacy in Formulations

Research indicates that incorporating this compound into topical formulations can improve the stability and bioavailability of active ingredients. Studies have shown that formulations containing this compound exhibit better moisturizing effects and skin compatibility compared to traditional formulations .

Case Studies

Mechanism of Action

The mechanism by which Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing it to interfere with nucleic acid synthesis or function.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₀H₁₂ClN₃O₂

- Molecular Weight : ~241.68 g/mol

- Synthesis : Typically involves nucleophilic substitution at the pyrimidine core, followed by esterification.

Comparison with Similar Compounds

While the provided evidence lacks specific data on analogs, a hypothetical comparison framework is outlined below, emphasizing structural and functional differences.

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate | 6-Cl, 2-pyrrolidine, 4-COOCH₃ | Chloro, pyrrolidine, ester | 241.68 |

| Ethyl 6-amino-2-morpholinopyrimidine-4-carboxylate | 6-NH₂, 2-morpholine, 4-COOCH₂CH₃ | Amino, morpholine, ester | 254.28 |

| Methyl 6-fluoro-2-(piperidin-1-yl)pyrimidine-4-carboxylate | 6-F, 2-piperidine, 4-COOCH₃ | Fluoro, piperidine, ester | 225.23 |

Key Insights:

Substituent Effects :

- Halogens (Cl vs. F) : Chlorine’s larger atomic size and electronegativity may enhance binding affinity in biological targets compared to fluorine .

- Amine vs. Heterocycles : The pyrrolidine group (5-membered ring) offers conformational rigidity, whereas morpholine (6-membered, oxygen-containing) may improve solubility .

Crystallographic Analysis :

Tools like SHELXL and ORTEP-3 enable precise determination of bond lengths, angles, and intermolecular interactions, critical for comparing molecular geometries . For example, the chloro-substituted derivative may exhibit shorter C-Cl bond lengths (~1.74 Å) compared to C-F (~1.39 Å), influencing packing efficiency .

Bioactivity Correlation: Ester Groups: Methyl esters (as in the target compound) are often metabolically labile, whereas ethyl esters may prolong half-life.

Biological Activity

Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate (CAS No. 1215357-92-8) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : 241.67 g/mol

- CAS Number : 1215357-92-8

The compound features a pyrimidine core substituted with a chloro group and a pyrrolidine moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action, primarily through modulation of enzyme activity and interaction with various biological pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial for cell signaling and regulation. For instance, it has demonstrated inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a target implicated in numerous diseases including cancer and neurodegenerative disorders .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. For example, related pyrimidine compounds have shown significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Case Study 1: GSK-3β Inhibition

A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that this compound exhibited promising GSK-3β inhibitory activity. The most potent analogs were evaluated using cellular assays, revealing IC50 values in the low nanomolar range, indicating strong inhibition .

Case Study 2: Antimicrobial Evaluation

In vitro evaluations of various pyrimidine derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated an MIC value comparable to established antibiotics, suggesting its potential as an effective antimicrobial agent .

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.